Herqueinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Herqueinone is a natural product found in Talaromyces diversus, Penicillium herquei, and other organisms with data available.

Applications De Recherche Scientifique

Anticancer Activity

Herqueinone has been identified as a promising candidate for anticancer therapy. Recent studies have shown that derivatives of this compound demonstrate significant inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to cancer progression and immune evasion. For instance, this compound exhibited an IC50 value of 24.18 μM against IDO1, indicating its potential as an immunotherapeutic agent .

Anti-inflammatory Properties

Research indicates that this compound derivatives possess anti-inflammatory properties. In vitro assays revealed that certain derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. For example, one derivative showed moderate anti-inflammatory activity with an IC50 value of 3.2 µM in mouse macrophage RAW 264.7 cells .

Antimicrobial Activity

This compound and its derivatives have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. A study reported that this compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 50 µM .

Pest Control

The bioactivity of this compound extends to agricultural applications, particularly in pest control. Its efficacy as a natural pesticide has been explored due to its ability to disrupt the growth and reproduction of certain pests without the adverse effects associated with synthetic pesticides .

Biochemical Research

This compound is utilized in biochemical research for studying cellular processes and signaling pathways due to its ability to inhibit specific enzymes involved in metabolic pathways. This application is particularly relevant in drug development and pharmacological studies .

Biosynthesis Studies

The biosynthetic pathways involving this compound are of interest for biotechnological applications, particularly in the synthesis of other bioactive compounds through fermentation processes using fungi such as Penicillium species .

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Efficacy/IC50/MIC |

|---|---|---|

| Pharmaceutical | Anticancer (IDO1 inhibitor) | IC50 = 24.18 μM |

| Anti-inflammatory | IC50 = 3.2 µM | |

| Antimicrobial | MIC = 6.25 - 50 µM | |

| Agricultural | Natural pesticide | Effective against pests |

| Biotechnological | Enzyme inhibition studies | Various metabolic pathways |

| Biosynthesis of bioactive compounds | Fermentation processes |

Case Study 1: Anticancer Potential

A study conducted on the phenalenone derivatives from Penicillium herquei FT729 demonstrated their potential as IDO1 inhibitors, with specific focus on this compound derivatives showing significant anticancer properties through modulation of immune responses .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, revealing potent antibacterial activity that supports its application as a natural antimicrobial agent in both clinical and agricultural settings .

Analyse Des Réactions Chimiques

Chemical Reactions of Herqueinone

This compound participates in chemical reactions typical of phenalenones, including oxidation, reduction, and substitution reactions.

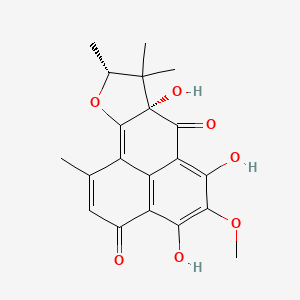

Key Structural Features :

-

A phenalenone core, characterized by a fused aromatic system.

-

Multiple hydroxyl groups that contribute to its solubility and reactivity.

Reactions:

-

Oxidation: this compound can undergo oxidation reactions, potentially affecting its hydroxyl groups or the aromatic system.

-

Reduction: Reduction reactions can modify the carbonyl or other reducible functional groups present in the molecule.

-

Substitution Reactions: The hydroxyl groups on the phenalenone core can be involved in substitution reactions .

2.2. Redox Reactions

The biosynthesis of heptacyclic duclauxins requires extensive redox reactions, initiated by a cupin family dioxygenase that performs an oxidative cleavage of the peri-fused tricyclic phenalenone, affording a transient hemiketal-oxaphenalenone intermediate . Additional redox enzymes then modify the oxaphenoalenone into either an anhydride or a dihydrocoumarin-containing monomeric building block that are found in dimeric duxlauxins .

2.3. Additional Reactions

This compound can form a new derivative, penicithis compound, along with other derivatives such as deoxythis compound and the acetone adduct of atrovenetinone . It can also be involved in reactions that lead to the formation of compounds with a cyclic ether unit .

Rate Law

To experimentally determine a rate law, a series of experiments must be performed with various starting concentrations of reactants .

Reaction Types

Chemical reactions can be classified into different types, such as synthesis, combustion, and others .

Table of Reaction Types

Propriétés

Numéro CAS |

26871-30-7 |

|---|---|

Formule moléculaire |

C20H20O7 |

Poids moléculaire |

372.4 g/mol |

Nom IUPAC |

(7aS,9R)-4,6,7a-trihydroxy-5-methoxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3,7-dione |

InChI |

InChI=1S/C20H20O7/c1-7-6-9(21)11-12-10(7)18-20(25,19(3,4)8(2)27-18)17(24)13(12)15(23)16(26-5)14(11)22/h6,8,22-23,25H,1-5H3/t8-,20-/m1/s1 |

Clé InChI |

PKJJEYCUTMFGJW-ZPWHCFADSA-N |

SMILES |

CC1C(C2(C(=C3C(=CC(=O)C4=C3C(=C(C(=C4O)OC)O)C2=O)C)O1)O)(C)C |

SMILES isomérique |

C[C@@H]1C([C@@]2(C(=C3C(=CC(=O)C4=C3C(=C(C(=C4O)OC)O)C2=O)C)O1)O)(C)C |

SMILES canonique |

CC1C(C2(C(=C3C(=CC(=O)C4=C3C(=C(C(=C4O)OC)O)C2=O)C)O1)O)(C)C |

Synonymes |

herqueinone herquienone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.